molecular formula C20H21NO5 B1318994 Fmoc-2-amino-3-hydroxypentanoic acid CAS No. 1219207-99-4

Fmoc-2-amino-3-hydroxypentanoic acid

Cat. No. B1318994
M. Wt: 355.4 g/mol
InChI Key: VSKJOSVYDOHRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-2-amino-3-hydroxypentanoic acid” is a biochemical used for proteomics research . It is used as an active pharmaceutical intermediate .


Synthesis Analysis

The synthesis of Fmoc-protected amino acids, including Fmoc-2-amino-3-hydroxypentanoic acid, is a well-studied area. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is frequently used as a protecting group for amines . The particular emphasis is given to the preparation of building blocks for use in solid-phase glycopeptide synthesis based on the 9-fluorenylmethoxycarbonyl (Fmoc) protective group strategy .


Molecular Structure Analysis

The molecular formula of Fmoc-2-amino-3-hydroxypentanoic acid is C20H21NO5, and its molecular weight is 355.39 .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-2-amino-3-hydroxypentanoic acid has unique properties that make it an excellent bio-organic scaffold for diverse applications. It has attracted great interest due to its ease of synthesis and applications as functional materials .

Scientific Research Applications

Self-Assembly and Functional Material Fabrication

Fmoc-modified amino acids, including Fmoc-2-amino-3-hydroxypentanoic acid, are notable for their self-assembly features. These properties are primarily due to the hydrophobicity and aromaticity of the Fmoc moiety. These characteristics are critical in applications like cell cultivation, bio-templating, optical applications, drug delivery, and the development of materials with catalytic, therapeutic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Chromogenic Protease Substrates

Fmoc-2-amino-3-hydroxypentanoic acid has been utilized in the synthesis of oligopeptides serving as sequence-specific chromogenic protease substrates. This application is particularly relevant in detecting HIV-protease activity, contributing to advancements in biomedical research (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Optical Property Modulation

The Fmoc group's optical properties can be modulated through pH-dependent self-assembly. This characteristic is exemplified in studies involving Fmoc-5-aminopentanoic acid (a model similar to Fmoc-2-amino-3-hydroxypentanoic acid), where variations in pH lead to different self-assembled structures with distinct optical properties (Tao, Yoskovitz, Adler-Abramovich, & Gazit, 2015).

Antibacterial Hydrogelators

Fmoc amino acid/peptide functionalized cationic amphiphiles, including those derived from Fmoc-2-amino-3-hydroxypentanoic acid, have been developed as antibacterial hydrogelators. These materials exhibit potent antibacterial activity due to their ability to penetrate cell membranes, highlighting their potential in medical applications (Debnath, Shome, Das, & Das, 2010).

Future Directions

Fmoc-protected single amino acids have shown potential for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . They are novel scaffolds for diverse applications, including antimicrobial materials, emulsifiers for food, cosmetic, and biomedical industries .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKJOSVYDOHRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2-amino-3-hydroxypentanoic acid

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